molecular formula C8H9NOS B8723768 1-(5-(Methylthio)pyridin-2-yl)ethanone

1-(5-(Methylthio)pyridin-2-yl)ethanone

Cat. No. B8723768
M. Wt: 167.23 g/mol
InChI Key: AIOWBHJUPHILTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Methylthio)pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Methylthio)pyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Methylthio)pyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-(Methylthio)pyridin-2-yl)ethanone

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(5-methylsulfanylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-6(10)8-4-3-7(11-2)5-9-8/h3-5H,1-2H3

InChI Key

AIOWBHJUPHILTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 2-bromo 5-methylsulfanyl pyridine (3.05 g 14.9 mmol), triethylamine (2.10 mL, 14.9 mmol) and (1-ethoxyvinyl)tributyl tin (10.1 mL, 29.8 mmol) in anhydrous 1,4-dioxane (100 mL), was added dichlorobis(triphenylphosphine) palladium (II) (5 mol %, 0.524 g) and the reaction heated to reflux under nitrogen for 18 hours. After cooling, dichlorobis(triphenylphosphine) palladium (II) was added and the reaction heated under nitrogen for a further 18 hours. The reaction was allowed to cool and-the reaction mixture partitioned between saturated aqueous potassium fluoride solution (250 mL) and diethyl ether (250 mL). The ether layer was separated and 2N hydrochloric acid (250 mL) added. The acid layer was separated and sodium carbonate added portionwise until the solution reached pH 8. The solution was extracted with dichloromethane (3×200 mL). The organic extracts were combined and the solvent removed. The residue was partitioned between cyclohexane (60 ml) and acetonitrile (60 mL). The acetonitrile layer was separated and the solvent removed to yield a brown solid. The crude product was purified by flash column chromatography (cyclohexane:ethyl acetate, 95:5) to afford the title compound as a white solid:
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium (II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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